molecular formula C17H15ClFNO3 B5715211 ethyl 4-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzoate

ethyl 4-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzoate

Cat. No. B5715211
M. Wt: 335.8 g/mol
InChI Key: WKGOQBDQPOQPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzoate is a chemical compound that is widely used in scientific research. It is a member of the class of compounds known as esters, and is commonly referred to as EFAB. This chemical has a number of unique properties that make it useful in a variety of research applications, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of EFAB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This inhibition can lead to a variety of biochemical and physiological effects, which are discussed in more detail below.
Biochemical and Physiological Effects:
EFAB has been shown to have a number of important biochemical and physiological effects. For example, it has been shown to inhibit the production of certain inflammatory cytokines, which can help to reduce inflammation and pain. It has also been shown to inhibit the growth of certain cancer cells, making it a potentially useful tool for cancer research.

Advantages and Limitations for Lab Experiments

One of the main advantages of EFAB is its versatility. It can be used in a wide range of different research applications, and can be easily synthesized and purified in the laboratory. However, there are also some limitations to its use. For example, it may not be suitable for use in certain types of experiments, and its effects may be difficult to interpret in some cases.

Future Directions

There are a number of potential future directions for research involving EFAB. One important area of study is the development of new drugs based on the structure of EFAB. Researchers are also interested in studying the effects of EFAB on different types of cancer cells, and in exploring its potential as a treatment for other diseases such as arthritis and Alzheimer's disease. Additionally, there is ongoing research into the mechanisms of action of EFAB, and how it interacts with different enzymes and receptors in the body.
Conclusion:
In conclusion, EFAB is a highly versatile and useful chemical compound that has a wide range of applications in scientific research. Its unique properties make it an important tool for studying the mechanisms of action of various drugs and compounds, and for exploring the biochemical and physiological effects of these substances. While there are some limitations to its use, EFAB remains an important tool for researchers in a variety of fields, and its potential for future research is significant.

Synthesis Methods

The synthesis of EFAB can be achieved through a number of different methods, but the most commonly used method involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 4-aminobenzoic acid ethyl ester in the presence of a base such as triethylamine. This reaction results in the formation of EFAB, which can then be purified using standard laboratory techniques.

Scientific Research Applications

EFAB has a number of important applications in scientific research. One of the most significant is its use as a tool for studying the mechanisms of action of various drugs and compounds. EFAB is often used as a model compound for developing new drugs and studying their effects on the body. It has also been used in studies of cancer biology, inflammation, and other diseases.

properties

IUPAC Name

ethyl 4-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-2-23-17(22)11-6-8-12(9-7-11)20-16(21)10-13-14(18)4-3-5-15(13)19/h3-9H,2,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGOQBDQPOQPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzoate

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